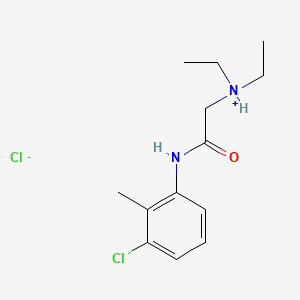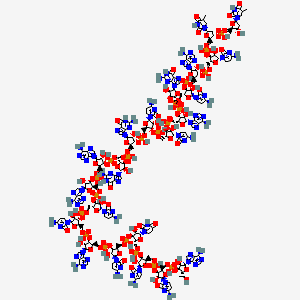![molecular formula C16H18ClNS B13771570 6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride CAS No. 82394-08-9](/img/structure/B13771570.png)
6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(methyl)azanium chloride is an organic compound known for its unique chemical structure and properties. It is a solid at room temperature, appearing as colorless or slightly yellow crystals. This compound is soluble in organic solvents but has low solubility in water. It is often used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and dyes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(methyl)azanium chloride can be achieved through various synthetic routes. One common method involves the reaction of benzo[b,e]thiophene compounds with amines. The specific reaction conditions and steps depend on the experimental setup, but typically involve:
Starting Materials: Benzo[b,e]thiophene and an appropriate amine.
Reaction Conditions: The reaction is usually carried out in an organic solvent under controlled temperature and pressure.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and efficiency. The process may include:
Bulk Reactors: Using large reactors to handle significant quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to maintain consistent reaction conditions and improve scalability.
Automated Purification: Utilizing automated systems for purification to ensure high throughput and quality control.
Análisis De Reacciones Químicas
Types of Reactions
6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(methyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiophene derivatives.
Substitution Products: Various substituted benzothiepin derivatives.
Aplicaciones Científicas De Investigación
6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(methyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, electronic materials, and as a copper foil etching agent.
Mecanismo De Acción
The mechanism of action of 6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(methyl)azanium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors or enzymes, altering their activity.
Modulating Pathways: Influencing biochemical pathways, leading to changes in cellular functions.
Chemical Interactions: Engaging in chemical interactions with other molecules, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(dimethyl)azanium chloride : A closely related compound with similar structural features but different substituents.
- 11-Amino-6,11-dihydro dibenzo[b,e]thiepine : Another related compound used in similar applications .
Uniqueness
6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(methyl)azanium chloride stands out due to its specific chemical structure, which imparts unique properties and reactivity. Its ability to participate in diverse chemical reactions and its wide range of applications in various fields make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
82394-08-9 |
|---|---|
Fórmula molecular |
C16H18ClNS |
Peso molecular |
291.8 g/mol |
Nombre IUPAC |
1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C16H17NS.ClH/c1-17-10-15-13-7-3-2-6-12(13)11-18-16-9-5-4-8-14(15)16;/h2-9,15,17H,10-11H2,1H3;1H |
Clave InChI |
QYVJZJBUIBZARG-UHFFFAOYSA-N |
SMILES canónico |
CNCC1C2=CC=CC=C2CSC3=CC=CC=C13.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















